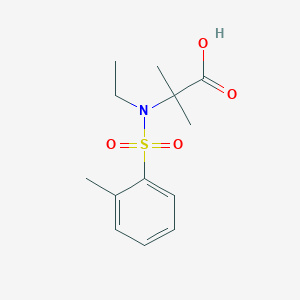![molecular formula C11H5F3N4O2 B8301747 7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one CAS No. 214707-01-4](/img/structure/B8301747.png)
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that features a triazolo-pyrimidine core with a trifluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include heating the mixture at 140°C for a short duration, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazolo-pyrimidine core, leading to the formation of reduced analogs.
Substitution: The trifluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
Aplicaciones Científicas De Investigación
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved include the inhibition of c-Met and VEGFR-2 kinases, which are crucial in cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of the trifluorophenyl group. This structural feature imparts distinct physicochemical properties and enhances its potential as a therapeutic agent compared to other similar compounds.
Propiedades
Número CAS |
214707-01-4 |
|---|---|
Fórmula molecular |
C11H5F3N4O2 |
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
7-hydroxy-6-(2,4,6-trifluorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H5F3N4O2/c12-4-1-5(13)7(6(14)2-4)8-9(19)17-11-15-3-16-18(11)10(8)20/h1-3,20H,(H,15,16,17,19) |
Clave InChI |
VWLLJGCBAIPGFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C2=C(N3C(=NC=N3)NC2=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid](/img/structure/B8301735.png)







